2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing and temperature control is common.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Coupling Reactions: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C9H15F2NO4 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5(6(13)14)9(4,10)11/h5H,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
HGXCLAHPWUQUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(F)F |
Origin of Product |
United States |
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